molecular formula C14H14N2O B1348672 N-(4-aminophenyl)-2-phenylacetamide CAS No. 346583-86-6

N-(4-aminophenyl)-2-phenylacetamide

Cat. No. B1348672
M. Wt: 226.27 g/mol
InChI Key: LLIVNUAEZMDIOP-UHFFFAOYSA-N
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Scientific Research Applications

Antimicrobial Applications

N-(4-aminophenyl)-2-phenylacetamide derivatives have been studied for their potential antimicrobial properties. A study synthesized novel analogs of this compound and evaluated their antimicrobial activity against various fungal and bacterial strains. Some synthesized compounds exhibited superior in vitro activity compared to standard drugs like clotrimazole and streptomycin (Jayadevappa et al., 2012). Another research synthesized and assessed N-phenylacetamide derivatives containing 4-arylthiazole moieties for their antibacterial activities, demonstrating promising results against bacteria like Xanthomonas oryzae and Xanthomonas axonopodis (Lu et al., 2020).

Anticonvulsant Activity

A study on 4-aminophenylacetamides revealed their potential for anticonvulsant activity. These compounds were evaluated against seizures induced by electroshock and pentylenetetrazol in mice, showing that certain derivatives had significant anticonvulsant effects (Clark & Davenport, 1988).

Chemical Synthesis and Pharmaceutical Applications

Research has been conducted on the chemical synthesis and applications of N-(4-aminophenyl)-2-phenylacetamide in the field of pharmaceuticals. For example, a study on nickel-catalyzed formal aminocarbonylation of secondary benzyl chlorides with isocyanides focused on producing α-substituted phenylacetamide, which has significance in drug molecules and natural products synthesis (Wang et al., 2020).

Drug Metabolism and Pharmacokinetics

N-(4-aminophenyl)-2-phenylacetamide has been studied in the context of drug metabolism and pharmacokinetics. For instance, research on metabolic phenotyping applied to pre-clinical and clinical studies of acetaminophen metabolism and hepatotoxicity provides insights into the drug's metabolic pathways and potential biomarkers for liver failure due to overdose (Coen, 2015).

Safety And Hazards

4-Aminoacetanilide may cause an allergic skin reaction1. It is harmful if swallowed and causes eye irritation3.


properties

IUPAC Name

N-(4-aminophenyl)-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c15-12-6-8-13(9-7-12)16-14(17)10-11-4-2-1-3-5-11/h1-9H,10,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLIVNUAEZMDIOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-aminophenyl)-2-phenylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Valdivia, PP Vagadia, G Guo, E O'Brien… - Journal of Medicinal …, 2023 - ACS Publications
Tissue transglutaminase (TG2) is a multifunctional enzyme involved in the cross-linking of extracellular matrix proteins, formation of complexes with fibronectin (FN) and integrins, and …
Number of citations: 4 pubs.acs.org
A Sun, A Prussia, W Zhan, EE Murray… - Journal of medicinal …, 2006 - ACS Publications
Measles virus (MV) is one of the most infectious pathogens known. Despite the existence of a vaccine, over 500 000 deaths/year result from MV or associated complications. Anti-…
Number of citations: 89 pubs.acs.org

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